molecular formula C19H19NO3 B7580673 1-(4-Phenylmethoxybenzoyl)piperidin-4-one

1-(4-Phenylmethoxybenzoyl)piperidin-4-one

Cat. No.: B7580673
M. Wt: 309.4 g/mol
InChI Key: BPHWPBLDPFUHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Phenylmethoxybenzoyl)piperidin-4-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Properties

IUPAC Name

1-(4-phenylmethoxybenzoyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-17-10-12-20(13-11-17)19(22)16-6-8-18(9-7-16)23-14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHWPBLDPFUHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one involves several steps. One common method includes the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate, followed by methylation and oximation with hydroxylamine hydrochloride . Industrial production methods often involve similar multi-step processes, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-(4-Phenylmethoxybenzoyl)piperidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Phenylmethoxybenzoyl)piperidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Phenylmethoxybenzoyl)piperidin-4-one can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound in various fields of research and industry.

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